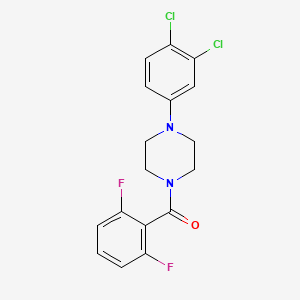![molecular formula C21H23N3O2 B5731533 N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BM212, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BM212 is a benzamide derivative that possesses unique properties that make it an attractive candidate for use in various research studies.
作用机制
The mechanism of action of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is based on its ability to react with ROS. N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide contains an oxadiazole moiety that is highly reactive towards ROS, leading to the formation of a fluorescent product. The reaction between N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and ROS is reversible, allowing for the detection of both the presence and absence of ROS in cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have minimal toxicity and does not affect cell viability at the concentrations used in research studies. The compound has also been found to be stable under physiological conditions, making it suitable for use in live-cell imaging experiments. N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to be cell-permeable, allowing for its use in various cell types.
实验室实验的优点和局限性
One of the primary advantages of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high sensitivity and selectivity for ROS. The compound has been shown to be effective at detecting ROS in both live cells and tissue samples. N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is also relatively easy to synthesize and purify, making it readily available for use in research studies.
One of the limitations of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its limited solubility in water. This can make it challenging to use in aqueous-based experiments, and alternative solvents may need to be used. Additionally, N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is susceptible to photobleaching, which can limit its use in long-term imaging experiments.
未来方向
There are several potential future directions for the use of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One area of interest is in the study of oxidative stress in various disease states. N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide could be used to detect changes in ROS levels in cells, providing valuable insights into the mechanisms underlying various diseases.
Another potential future direction is in the development of new fluorescent probes based on N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. Modifications to the structure of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide could lead to the development of probes with improved sensitivity and selectivity for ROS or other cellular components.
Conclusion:
In conclusion, N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a benzamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been shown to be an effective fluorescent probe for the detection of ROS in cells and has potential applications in the study of protein-protein interactions. While N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for use in research studies, it also has limitations that need to be considered. Nonetheless, the potential future directions for the use of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research are promising and warrant further investigation.
合成方法
The synthesis of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with tert-butylamine and 3-chloromethylbenzoic acid. The resulting compound is then subjected to a series of purification steps to obtain N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in its pure form. The synthesis method of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is relatively straightforward and has been well-documented in the scientific literature.
科学研究应用
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to have various applications in scientific research. One of the primary uses of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is critical for understanding the role they play in various disease states. N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have high sensitivity and selectivity for ROS, making it an attractive candidate for use in ROS detection assays.
Another application of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is in the study of protein-protein interactions. N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be used as a tool to study the interactions between proteins by labeling them with the fluorescent probe. This allows for the visualization of protein-protein interactions in real-time, providing valuable insights into the mechanisms underlying various cellular processes.
属性
IUPAC Name |
N-tert-butyl-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-9-8-12-17(13-15)20(25)24(21(2,3)4)14-18-22-19(23-26-18)16-10-6-5-7-11-16/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQPNVGGSPINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)



![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)




